4-Quinolinepropanoic acid
Overview
Description
4-Quinolinepropanoic acid is a multi-functional heterocyclic compound. It is also known as α-amino-1,2-dihydro-2-oxo- . This compound has been widely applied in various fields.
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Quinolinepropanoic acid, has been achieved through various methods. One notable method is the Doebner Hydrogen-Transfer Reaction . This reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . Another method involves the construction of 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reactions .
Molecular Structure Analysis
The molecular structure of 4-Quinolinepropanoic acid contains a total of 29 bonds; 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 Pyridine .
Chemical Reactions Analysis
Quinoline derivatives, including 4-Quinolinepropanoic acid, have been synthesized using various chemical reactions. For instance, the Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines . Another example is the construction of 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Quinolinepropanoic acid include its molecular weight, which is 201.22 g/mol. Other properties such as melting point, boiling point, and density are also important characteristics of this compound .
Scientific Research Applications
Anticancer Activity
Quinoline compounds, including derivatives like 4-Quinolinepropanoic acid, exhibit significant anticancer activity. Their ability to inhibit tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms makes them potent candidates in cancer drug development (Solomon & Lee, 2011). Further, specific amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have shown potent anticancer activity, confirming their potential as novel anticancer agents (Bhatt, Agrawal & Patel, 2015).
Antimicrobial and Antitubercular Properties
The quinoline framework, including 4-Quinolinepropanoic acid and its derivatives, are known for their antimicrobial activities. They exhibit effectiveness against a variety of bacteria and are used in the treatment of tuberculosis and other bacterial infections (Domagala et al., 1986).
Photovoltaic Applications
Quinoline derivatives have been applied in the field of organic–inorganic photodiode fabrication. Their photovoltaic properties are utilized in the development of efficient heterojunction diodes, which are important in solar energy applications (Zeyada, El-Nahass & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline and its derivatives, including 4-Quinolinepropanoic acid, are effective as anticorrosive materials. They form stable chelating complexes with surface metallic atoms, providing protection against metallic corrosion (Verma, Quraishi & Ebenso, 2020).
Bioimaging Applications
Certain quinoline derivatives are utilized in bioimaging, particularly in targeting specific cellular structures like the Golgi apparatus. They offer new insights into developing low-cost, efficient bioimaging probes (Chen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-quinolin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJZVWBVDNIJIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295165 | |
Record name | 4-quinolinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolinepropanoic acid | |
CAS RN |
67752-29-8 | |
Record name | 4-Quinolinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67752-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinepropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067752298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Quinolinepropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-quinolinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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